molecular formula C17H20N2O3 B12890945 N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide

N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide

Cat. No.: B12890945
M. Wt: 300.35 g/mol
InChI Key: UANGFQOVGPKXRL-QINSGFPZSA-N
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Description

N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide is a complex organic compound that features a pyrrolidine ring, a hex-2-enoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of dicarboxylic acids with substituted amines . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Oxo-3-(pyrrolidin-1-yl)hex-2-enoyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a hex-2-enoyl and benzamide group sets it apart from other similar compounds.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-[(Z)-5-oxo-3-pyrrolidin-1-ylhex-2-enoyl]benzamide

InChI

InChI=1S/C17H20N2O3/c1-13(20)11-15(19-9-5-6-10-19)12-16(21)18-17(22)14-7-3-2-4-8-14/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,21,22)/b15-12-

InChI Key

UANGFQOVGPKXRL-QINSGFPZSA-N

Isomeric SMILES

CC(=O)C/C(=C/C(=O)NC(=O)C1=CC=CC=C1)/N2CCCC2

Canonical SMILES

CC(=O)CC(=CC(=O)NC(=O)C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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